Carboxamide-Enabled Hydrogen-Bond Donor/Acceptor Capacity Differentiates CAS 93299-79-7 from 1-Oxo Analogs
The primary carboxamide at position 1 of CAS 93299-79-7 provides a hydrogen-bond donor (NH₂) and acceptor (C=O) pair that is absent in the 2,4-dihydro-1-oxo analog, which possesses only a carbonyl acceptor. This difference yields a larger topological polar surface area of 83.03 Ų for the carboxamide compound versus a calculated ~63.7 Ų for the 1-oxo analog [1]. The increased PSA and H-bond donor count predict altered membrane permeability and target-binding geometry compared to carbonyl-only analogs, which is critical when the intended biological target engages amide NH motifs (e.g., kinase hinge regions, GPCR orthosteric sites) .
| Evidence Dimension | Topological polar surface area (tPSA) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | tPSA = 83.03 Ų; H-bond donors = 1 (primary amide NH₂); H-bond acceptors = 4 |
| Comparator Or Baseline | 2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine: tPSA ≈ 63.7 Ų (calculated); H-bond donors = 0 |
| Quantified Difference | Δ tPSA ≈ +19.3 Ų; gain of one H-bond donor |
| Conditions | In silico physicochemical property calculation (standardized algorithm) |
Why This Matters
For procurement decisions, the presence of the carboxamide H-bond donor directly impacts the compound's suitability for target classes requiring amide-directed interactions; selecting the 1-oxo analog would eliminate this pharmacophoric feature and likely abrogate binding to targets dependent on amide NH recognition.
- [1] iChemistry.cn. CAS 93299-79-7: 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide (PSA value). http://www.ichemistry.cn/chemistry/93299-79-7.htm View Source
